molecular formula C14H19NO3 B1321440 Benzyl 2-(4-hydroxypiperidin-1-yl)acetate CAS No. 502650-04-6

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

Cat. No. B1321440
M. Wt: 249.3 g/mol
InChI Key: GBVZEOYVQKOMBO-UHFFFAOYSA-N
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Patent
US09434761B2

Procedure details

A mixture of benzyl 2-(4-hydroxypiperidin-1-yl)acetate (1.0 g, 4.0 mmol) and Pd/C (0.1 g) in methanol (20 mL) was hydrogenated for 1 h at ambient temperature. The Pd/C was filtered off and the filtrate was concentrated to dryness to afford 2-(4-hydroxypiperidin-1-yl)acetic acid (0.6 g, 94% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]([O:11]CC2C=CC=CC=2)=[O:10])[CH2:4][CH2:3]1>CO.[Pd]>[OH:1][CH:2]1[CH2:3][CH2:4][N:5]([CH2:8][C:9]([OH:11])=[O:10])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1CCN(CC1)CC(=O)OCC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Pd/C was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CCN(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.